molecular formula C5H5BrClNS B13901879 4-Bromo-2-(chloromethyl)-5-methylthiazole

4-Bromo-2-(chloromethyl)-5-methylthiazole

Katalognummer: B13901879
Molekulargewicht: 226.52 g/mol
InChI-Schlüssel: SXEXLQRSMJBNFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(chloromethyl)-5-methylthiazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the thiazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-5-methylthiazole typically involves the bromination and chloromethylation of a thiazole precursor. One common method includes the reaction of 2-methylthiazole with bromine to introduce the bromine atom at the 4-position. This is followed by a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(chloromethyl)-5-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(chloromethyl)-5-methylthiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(chloromethyl)-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-(chloromethyl)-5-methylthiazole is unique due to its specific combination of bromine, chlorine, and thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C5H5BrClNS

Molekulargewicht

226.52 g/mol

IUPAC-Name

4-bromo-2-(chloromethyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C5H5BrClNS/c1-3-5(6)8-4(2-7)9-3/h2H2,1H3

InChI-Schlüssel

SXEXLQRSMJBNFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.